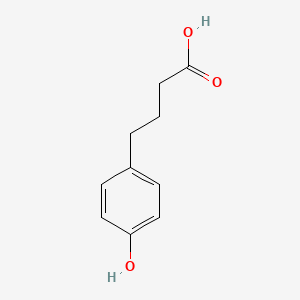

4-(4-Hydroxyphenyl)butanoic acid

Cat. No. B1296285

Key on ui cas rn:

7021-11-6

M. Wt: 180.2 g/mol

InChI Key: WTDBNDAYNLGKGW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07304062B2

Procedure details

A 22-L 4-necked round bottom flask was equipped with a condenser, nitrogen inlet, thermometer lead and overhead stirring apparatus. The flask was charged with 4-(4-methoxyphenyl)butyric acid (2250 g, 11.58 moles) followed by pyridine hydrochloride (5360 g, 46.34 moles, 4 eq). The resulting mixture of the two solids was heated under nitrogen to 185-195° C., with stirring commencing by 50° C. The flask contents were held at 185-195° C., and reaction progress was monitored by TLC (50/50 v/v hexanes/ethyl acetate+1% v/v acetic acid, panisaldehyde stain for visualization). After two hours, TLC analysis indicated complete consumption of starting material. The heat source was removed and the mixture allowed to cool to 90° C., after which 5N HCl (2900 mL, 14.47 moles, 1.25 eq) and H2O (2700 mL) were added sequentially. Stirring was continued until the pot temperature reached 35° C. The mixture was transferred to a 22-L bottom-outlet flask and diluted with t-butyl methyl ether (MTBE, 6000 mL). The layers were separated and the aqueous portion was reextracted with MTBE (3×4000 mL). The organic portions were combined and back-washed with 5N HCl (750 mL). After drying (Na2SO4) and filtration, the solution was concentrated in vacuo to afford the title compound as a white solid (2020 g, 96.7%). 1H NMR (500 MHz, DMSO-d6) δ 1.70 (m, 2H), 2.15 (t, 2H), 2.45 (t, 2H), 3.33 (s, 1H), 6.65 (d, 2H), 6.95 (d, 2H). 13C NMR (DMSO-d6) δ 26.5, 32.5, 33.5, 114.6, 129.0, 131.2, 155.3, 174.2.

[Compound]

Name

hexanes ethyl acetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Yield

96.7%

Identifiers

|

REACTION_CXSMILES

|

C[O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:5][CH:4]=1.Cl.N1C=CC=CC=1.C(O)(=O)C.Cl>COC(C)(C)C.O>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:7][CH:8]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2250 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(C=C1)CCCC(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

5360 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.N1=CC=CC=C1

|

Step Three

[Compound]

|

Name

|

hexanes ethyl acetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Five

Step Six

|

Name

|

|

|

Quantity

|

6000 mL

|

|

Type

|

solvent

|

|

Smiles

|

COC(C)(C)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

190 (± 5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

thermometer lead and overhead stirring apparatus

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 22-L 4-necked round bottom flask was equipped with a condenser, nitrogen inlet

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting mixture of the two solids

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring commencing by 50° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were held at 185-195° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction progress

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

consumption of starting material

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The heat source was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to 90° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached 35° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was transferred to a 22-L bottom-outlet flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

WASH

|

Type

|

WASH

|

|

Details

|

back-washed with 5N HCl (750 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After drying

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

(Na2SO4) and filtration

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the solution was concentrated in vacuo

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=CC=C(C=C1)CCCC(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2020 g | |

| YIELD: PERCENTYIELD | 96.7% | |

| YIELD: CALCULATEDPERCENTYIELD | 96.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |